Diguanosine tetraphosphate ammonium salt

描述

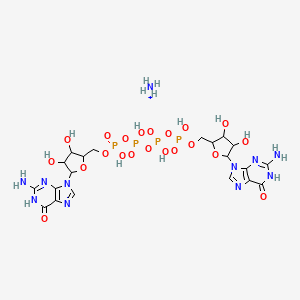

Azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate is a complex organic compound with significant biochemical and pharmaceutical relevance. This compound is characterized by its intricate structure, which includes multiple phosphate groups and purine bases, making it a subject of interest in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Diguanosine tetraphosphate ammonium salt involves multiple steps, starting from the preparation of the purine base and the subsequent addition of phosphate groups. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and automated systems to maintain precise control over the reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.

化学反应分析

Types of Reactions

Azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the phosphate groups, altering the compound’s properties.

Substitution: Substitution reactions can occur at the amino or hydroxyl groups, resulting in different functional derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent systems to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives and modified purine bases, each with distinct biochemical properties.

科学研究应用

Biochemical Research Applications

1.1 Role as a Signaling Molecule

Diguanosine tetraphosphate is recognized for its function as an agonist for purinergic P2Y receptors, which are involved in mediating a variety of cellular processes such as cell proliferation, differentiation, and apoptosis. This property makes it a valuable tool in studies examining cellular signaling pathways and the effects of nucleotides on cell behavior .

1.2 Inhibition of Enzymatic Activity

This compound has been identified as an inhibitor of DNA apurinic/apyrimidinic endonuclease (APE1). APE1 is critical for DNA repair mechanisms, and its inhibition by diguanosine tetraphosphate can be leveraged to study the effects of disrupted DNA repair processes in various cellular contexts, including cancer research .

1.3 Potential Pathological Studies

Research indicates that diguanosine tetraphosphate may be used to investigate the pathological effects of dinucleoside polyphosphates in vivo. This application is particularly relevant for understanding the role of these compounds in disease mechanisms and their potential therapeutic implications .

Synthesis and Characterization

2.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step chemical reactions, often utilizing phosphoramidite chemistry for the assembly of nucleotide sequences. Various methods have been documented for its synthesis, including one-pot reactions that yield high purity and yield rates .

2.2 Characterization Methods

Characterization of diguanosine tetraphosphate is commonly performed using techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods ensure the verification of molecular structure and purity essential for its application in research .

作用机制

The mechanism of action of Diguanosine tetraphosphate ammonium salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways related to nucleotide metabolism and energy transfer. The presence of multiple phosphate groups allows it to participate in phosphorylation and dephosphorylation reactions, which are crucial for cellular signaling and regulation.

相似化合物的比较

Similar Compounds

Adenosine Triphosphate (ATP): A key molecule in energy transfer within cells, similar in structure due to the presence of phosphate groups and a purine base.

Guanosine Triphosphate (GTP): Another nucleotide involved in energy transfer and signaling, sharing structural similarities with the compound.

Uniqueness

Azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate is unique due to its specific arrangement of phosphate groups and the presence of multiple purine bases. This structural complexity allows it to participate in a wider range of biochemical reactions and makes it a valuable tool for studying nucleotide chemistry and metabolism.

生物活性

Diguanosine tetraphosphate ammonium salt (Gp4A) is a dinucleotide that plays a significant role in various biological processes. It is primarily recognized for its involvement in cellular signaling and as a substrate in biochemical reactions. This article provides an overview of the biological activities associated with Gp4A, including its synthesis, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Synthesis

Diguanosine tetraphosphate is composed of two guanosine units linked by a tetraphosphate chain. The chemical formula for Gp4A is C20H24N10O21P4, and it has a molecular weight of approximately 956.31 g/mol. The synthesis of Gp4A typically involves the phosphorylation of guanosine derivatives, employing various chemical reagents and methods to achieve the desired product.

Synthesis Overview

- Starting Materials : Guanosine, phosphoric acid derivatives.

- Reagents Used : Magnesium chloride, triethylammonium salts.

- Methods : Ion-exchange chromatography, high-performance liquid chromatography (HPLC) for purification.

The synthesis process has been described in detail in various studies, highlighting the efficiency and yield of the reactions involved .

Biological Functions

Gp4A exhibits multiple biological activities that are crucial for cellular functions:

- Regulation of Enzyme Activity : Gp4A acts as an allosteric regulator of certain enzymes, influencing their activity in metabolic pathways. For example, it has been shown to affect the activity of aminoacyl-tRNA synthetases, which are essential for protein synthesis .

- Signal Transduction : This compound is involved in signaling pathways within cells. It can modulate the activity of various signaling molecules, impacting processes such as cell growth and differentiation .

- Role in mRNA Stability : Gp4A has been identified as a cap analog that enhances mRNA stability by resisting degradation by decapping enzymes like DcpS. This property makes it a valuable tool for studying mRNA metabolism and translation efficiency .

Research Findings and Case Studies

Several studies have explored the biological activity of Gp4A, providing insights into its mechanisms and potential applications:

1. Enzyme Regulation Study

A study investigated how Gp4A interacts with aminoacyl-tRNA synthetases (aaRSs). It was found that Gp4A could enhance the binding affinity of aaRSs to their substrates, thereby increasing the efficiency of protein synthesis in bacterial systems. The study highlighted the importance of Gp4A in regulating translational fidelity .

2. mRNA Cap Analogs

Research has focused on developing modified cap analogs based on Gp4A to improve mRNA stability and translation efficiency. These modified analogs showed resistance to decapping enzymes and enhanced protein expression levels in eukaryotic cells, demonstrating their potential use in therapeutic applications .

3. Cellular Signaling Mechanisms

Another investigation revealed that Gp4A functions as a signaling molecule within cells, influencing pathways related to growth and apoptosis. The study demonstrated that altering Gp4A levels could significantly impact cell proliferation rates and survival under stress conditions .

Data Tables

属性

IUPAC Name |

azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N10O21P4.H3N/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(47-17)1-45-52(37,38)49-54(41,42)51-55(43,44)50-53(39,40)46-2-6-10(32)12(34)18(48-6)30-4-24-8-14(30)26-20(22)28-16(8)36;/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H3,21,25,27,35)(H3,22,26,28,36);1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOHMQPAFMGSPZ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N11O21P4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585120 | |

| Record name | azanium;[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

886.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-33-5 | |

| Record name | azanium;[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。